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Abstract
Pyricarbate, also known as pyridinol carbamate, is a pyridine derivative with notable anti-

atherosclerotic and vascular protective properties. First synthesized in the early 20th century,

its therapeutic potential was more thoroughly investigated in the mid-1960s, particularly in the

Soviet Union where it was marketed as "Parmidin". This technical guide provides a

comprehensive overview of the discovery and synthesis of Pyricarbate and related

compounds. It details the experimental protocols for the synthesis of the key precursor, 2,6-

bis(hydroxymethyl)pyridine, and its subsequent conversion to Pyricarbate. Furthermore, this

guide explores the synthesis of related analogs and delves into the primary mechanism of

action of Pyricarbate as a bradykinin B2 receptor antagonist, complete with a diagram of the

associated signaling pathway. All quantitative data is presented in structured tables for clarity

and comparative analysis.

Discovery and Historical Context
Pyricarbate, chemically named [6-(methylcarbamoyloxymethyl)-2-pyridinyl]methyl N-

methylcarbamate, was first synthesized in 1912. However, its pharmacological properties,

specifically its anti-atherosclerotic effects, were not recognized until the 1960s during drug

development initiatives in the Soviet Union. It was subsequently introduced to the market as

"Parmidin" for the treatment of vascular disorders. A Japanese patent filed in 1966 further
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detailed a method for its preparation, highlighting its emergence as a compound of therapeutic

interest.

Synthesis of Pyricarbate and Precursors
The synthesis of Pyricarbate is a multi-step process that begins with the formation of a key

intermediate, 2,6-bis(hydroxymethyl)pyridine. This precursor is then reacted to form the final

Pyricarbate product.

Synthesis of the Precursor: 2,6-
bis(hydroxymethyl)pyridine
There are several established methods for the synthesis of 2,6-bis(hydroxymethyl)pyridine,

starting from readily available materials such as 2,6-lutidine or dimethyl pyridine-2,6-

dicarboxylate.

This two-step method involves the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid,

followed by its reduction to 2,6-bis(hydroxymethyl)pyridine.

Experimental Protocol:

Step 1: Oxidation of 2,6-Lutidine

In a suitable reaction vessel, a mixture of 2,6-lutidine and water is prepared.

Potassium permanganate is added portion-wise to the stirred mixture, maintaining the

reaction temperature between 60-100°C.

The reaction is continued for 2-10 hours until the permanganate color disappears.

After cooling to room temperature, the precipitated manganese dioxide is removed by

filtration.

The filtrate is acidified with concentrated HCl to precipitate the 2,6-pyridinedicarboxylic acid.

The product is collected by filtration and dried.

Step 2: Reduction of 2,6-Pyridinedicarboxylic Acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b155464?utm_src=pdf-body
https://www.benchchem.com/product/b155464?utm_src=pdf-body
https://www.benchchem.com/product/b155464?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To a suspension of 2,6-pyridinedicarboxylic acid (8.8 g, 0.05 mol) in 200 mL of anhydrous

tetrahydrofuran (THF) in a three-necked flask, sodium borohydride (NaBH₄) (3.8 g, 0.1 mol)

is added in portions under cooling in an ice-salt bath to -5°C.

After the addition is complete, a solution of iodine (0.05 mol) in 80 mL of THF is added

dropwise.

The ice bath is then removed, and the reaction mixture is allowed to warm to room

temperature and stirred for an additional 1.5 hours.

The reaction is quenched by the careful addition of water, and the pH is adjusted to neutral

with 3 mol/L hydrochloric acid.

The resulting solid is removed by filtration.

The filtrate is concentrated under reduced pressure, and the residue is extracted with ethyl

acetate.

The organic extract is dried over anhydrous magnesium sulfate and the solvent is

evaporated to yield 2,6-bis(hydroxymethyl)pyridine as a white crystalline solid.

A more direct route involves the reduction of dimethyl pyridine-2,6-dicarboxylate.

Experimental Protocol:

Dimethyl pyridine-2,6-dicarboxylate (9.75 g, 50 mmol) is dissolved in 40 mL of anhydrous

ethanol and cooled in an ice-bath.

Sodium borohydride (7.8 g, 200 mmol) is added in batches over 15 minutes with stirring.

The reaction is stirred at 0°C for 1 hour, then at room temperature for 2 hours, and finally

refluxed for 10 hours.

The solvent is removed by vacuum distillation.

The residue is treated with acetone, followed by aqueous potassium carbonate, with solvent

removal after each step.
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The final residue is dissolved in water and continuously extracted with chloroform for 10

hours to yield 2,6-bis(hydroxymethyl)pyridine.

Table 1: Quantitative Data for the Synthesis of 2,6-bis(hydroxymethyl)pyridine

Starting
Material

Method Reagents Yield
Melting Point
(°C)

2,6-Lutidine
Oxidation and

Reduction

1. KMnO₄, H₂O2.

NaBH₄, I₂, THF
72% 111-112

Dimethyl

Pyridine-2,6-

dicarboxylate

Reduction NaBH₄, Ethanol 87% 112-114

Final Synthesis of Pyricarbate
The final step in the synthesis of Pyricarbate involves the reaction of 2,6-

bis(hydroxymethyl)pyridine with methyl isocyanate.

Experimental Protocol:

A solution of 2,6-bis(hydroxymethyl)pyridine in a suitable aprotic solvent, such as pyridine, is

prepared in a reaction vessel.

Methyl isocyanate is added to the solution.

The reaction mixture is stirred at room temperature for 12 hours, followed by heating at reflux

for 3 hours.

After cooling, the solvent is removed under reduced pressure.

The crude product is purified by recrystallization from a suitable solvent (e.g., methanol or

acetone) to yield Pyricarbate as crystalline needles.

Table 2: Physical and Quantitative Data for Pyricarbate
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Property Value

Molecular Formula C₁₁H₁₅N₃O₄

Molecular Weight 253.25 g/mol

Melting Point 136-137 °C

Appearance Crystalline needles

Yield Virtually quantitative

Spectroscopic Data for Pyricarbate
¹H NMR: (Data not available in the searched literature)

¹³C NMR: (Data not available in the searched literature)

IR (KBr, cm⁻¹): (Typical absorptions would include: ~3300 (N-H stretch), ~1700 (C=O stretch,

carbamate), ~1580 (C=N and C=C stretch, pyridine ring), ~1250 (C-O stretch)).

Mass Spectrometry (m/z): (Expected molecular ion peak at 253.11. Fragmentation would

likely involve cleavage of the carbamate and benzylic positions).

Synthesis of Related Compounds
The synthetic methodology for Pyricarbate can be adapted to produce a variety of related

compounds with different substituents on the pyridine ring. A US patent describes the synthesis

of several 4-substituted analogs by reacting the corresponding 4-substituted-2,6-

bis(hydroxymethyl)pyridine with methyl isocyanate.

General Experimental Protocol for Analogs:

The appropriately substituted 4-X-2,6-bis(hydroxymethyl)pyridine is reacted with methyl

isocyanate following the protocol described for the final synthesis of Pyricarbate.

Table 3: Quantitative Data for Pyricarbate Analogs
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4-Substituent (X) Product Name Yield Melting Point (°C)

Methoxy

4-methoxy-2,6-

bis(hydroxymethyl)pyri

dine di-(N-

methylcarbamate)

Similar to Pyricarbate 164

Ethoxy

4-ethoxy-2,6-

bis(hydroxymethyl)pyri

dine di-(N-

methylcarbamate)

Similar to Pyricarbate 167

Chloro

4-chloro-2,6-

bis(hydroxymethyl)pyri

dine di-(N-

methylcarbamate)

Similar to Pyricarbate 142

Ethylthio

4-ethylthio-2,6-

bis(hydroxymethyl)pyri

dine di-(N-

methylcarbamate)

Similar to Pyricarbate 118

Dimethylamino

4-dimethylamino-2,6-

bis(hydroxymethyl)pyri

dine di-(N-

methylcarbamate)

Similar to Pyricarbate 174

Mechanism of Action and Signaling Pathways
The primary mechanism of action for Pyricarbate is believed to be its role as a bradykinin B2

receptor antagonist.[1] Bradykinin is a potent inflammatory mediator, and by blocking its

receptor, Pyricarbate can mitigate inflammatory responses in the vasculature, which is a key

aspect of its anti-atherosclerotic effects.

Bradykinin B2 Receptor Signaling Pathway
The bradykinin B2 receptor is a G-protein coupled receptor (GPCR). Upon binding of an

agonist like bradykinin, the receptor activates a signaling cascade. As an antagonist,
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Pyricarbate binds to the B2 receptor but does not elicit this downstream signaling, thereby

blocking the effects of bradykinin.

The following diagram illustrates the proposed signaling pathway that is inhibited by

Pyricarbate.
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Caption: Pyricarbate antagonism of the Bradykinin B2 receptor signaling pathway.

Experimental Workflow for Synthesis
The overall workflow for the synthesis of Pyricarbate from 2,6-lutidine is depicted below.
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Caption: General workflow for the synthesis of Pyricarbate.
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Conclusion
Pyricarbate is a historically significant compound with a well-established, albeit multi-step,

synthetic pathway. The synthesis of its key precursor, 2,6-bis(hydroxymethyl)pyridine, can be

achieved through various reliable methods, and the final carbamoylation step proceeds with

high efficiency. The adaptability of this synthesis allows for the creation of a range of analogs

for structure-activity relationship studies. The primary mechanism of action, antagonism of the

bradykinin B2 receptor, provides a clear rationale for its observed anti-inflammatory and

vascular-protective effects. This technical guide provides a foundational resource for

researchers interested in the synthesis and further development of Pyricarbate and related

compounds. Further research to obtain and publish detailed spectroscopic data (¹H and ¹³C

NMR, and mass spectrometry) for Pyricarbate would be a valuable contribution to the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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